molecular formula C13H11N3O B7803267 2-methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one

2-methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one

Cat. No.: B7803267
M. Wt: 225.25 g/mol
InChI Key: JYQHFNUMLIRXCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one is a heterocyclic compound known for its chemiluminescent properties. It is often used as a Cypridina luciferin analogue, which is a compound that emits light when it reacts with certain chemicals. This property makes it valuable in various scientific applications, particularly in biochemistry and analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyrazine with phenylacetic acid derivatives under specific conditions to form the desired imidazo[1,2-a]pyrazinone structure . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the heterocyclic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while substitution can introduce different functional groups onto the aromatic ring .

Mechanism of Action

The chemiluminescent mechanism of 2-methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one involves the generation of light through a chemical reaction. When it reacts with superoxide or singlet oxygen, the compound undergoes an electronic transition that releases energy in the form of visible light. This process is often mediated by the formation of an excited state intermediate, which then decays to the ground state, emitting light in the process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one is unique due to its specific structural features that allow for efficient chemiluminescence. Its phenyl group contributes to its stability and reactivity, making it a valuable tool in various scientific applications .

Properties

IUPAC Name

2-methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-13(17)16-8-11(14-7-12(16)15-9)10-5-3-2-4-6-10/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQHFNUMLIRXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CNC(=CN2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CNC(=CN2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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